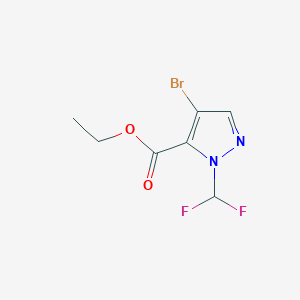

ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a difluoromethyl group at the 1-position and an ethyl ester at the 5-position. The bromine atom at the 4-position may act as a leaving group in nucleophilic substitution reactions, while the difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHFKUUPHMAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The electron-deficient pyrazole ring facilitates nucleophilic aromatic substitution (SNAr) at position 4. This reaction is driven by the electron-withdrawing effects of the ester and difluoromethyl groups, which activate the bromine for displacement.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | DMF, 80°C, K₂CO₃, 12 h | 4-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | 68% | |

| Thiol substitution | EtOH, reflux, 24 h | 4-(Methylthio)-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | 55% |

Mechanistic Insight :

- The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance with the pyrazole ring’s π-system .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling access to diverse biaryl or alkylated derivatives.

Key Observation :

- Electron-rich arylboronic acids exhibit higher reactivity due to enhanced transmetallation efficiency .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis to generate the carboxylic acid, which serves as a precursor for amides or acyl chlorides.

Notable Feature :

- Hydrolysis proceeds via a tetrahedral intermediate stabilized by the electron-deficient pyrazole ring .

Cyclization Reactions

The carboxylic acid derivative participates in cyclocondensation reactions to form fused heterocycles.

Mechanistic Pathway :

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes nitration or sulfonation at position 3, adjacent to the electron-withdrawing groups.

Regioselectivity :

Grignard Exchange Reactions

The bromine atom can be replaced via Grignard reagents under nickel or copper catalysis.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| i-PrMgCl exchange | i-PrMgCl-LiCl, methyl-THF, −5°C | 4-(Isopropyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | 77.9% |

Catalytic System :

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has shown promise in drug discovery due to its unique structural features. Its derivatives may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Agrochemicals

The compound's structure allows it to act as an intermediate in the synthesis of agrochemicals. Its derivatives can be utilized in the development of pesticides and herbicides, contributing to agricultural productivity while addressing pest resistance.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles under specific conditions.

- Cross-Coupling Reactions : The pyrazole ring can participate in forming new carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of this compound, significant inhibitory effects were observed against multiple bacterial strains. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the compound’s biological activity and specificity.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound belongs to a broader class of pyrazole carboxylates with varying substituents. Key structural analogs include:

Key Observations :

- Electronic Effects : The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, altering reactivity compared to methyl or aryl-substituted analogs .

- Synthetic Utility : Bromine at the 4-position (as in the target compound) or 5-position (as in ) enables cross-coupling reactions for diversification.

Physical and Spectroscopic Properties

- Melting Points : Analogs with aryl substituents (e.g., 4g, 4h in ) exhibit higher melting points (109–158°C) due to improved crystallinity from planar aromatic groups. The target compound’s melting point is unreported but likely lower due to the bulky CF₂H group disrupting crystal packing .

- NMR Signatures : The CF₂H group in the target compound would produce a distinct triplet in ¹⁹F NMR (~-140 ppm) and a triplet of quartets in ¹H NMR due to coupling with fluorine atoms .

Biological Activity

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug development.

The synthesis of this compound typically involves the reaction of 4-bromopyrazole with difluoromethyl reagents, followed by esterification. The general synthetic route can be summarized as follows:

- Starting Materials : 4-bromopyrazole, difluoromethyl reagents, ethyl chloroformate.

- Reagents and Conditions : Commonly used bases include potassium carbonate or sodium hydride in solvents like dichloromethane or tetrahydrofuran.

- Yield : The synthetic process can yield significant quantities (often above 80%) depending on the reaction conditions and purification methods used.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Epidermal growth factor receptor implicated in various cancers.

- Aurora-A Kinase : Involved in cell division.

A study demonstrated that certain synthesized pyrazole derivatives exhibited IC50 values in the low micromolar range against these targets, suggesting their potential as anticancer agents .

Anti-inflammatory and Analgesic Properties

This compound has also been evaluated for anti-inflammatory effects. It has shown significant inhibitory activity against cyclooxygenase (COX) enzymes:

- COX-1 and COX-2 : Key enzymes in the inflammatory pathway.

In vitro studies reported inhibition percentages greater than those of standard anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it showed effectiveness in inhibiting the growth of pathogenic fungi, making it a candidate for antifungal drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its activity include:

- Bromine Atom : Enhances electrophilicity, facilitating interactions with biological targets.

- Difluoromethyl Group : Influences lipophilicity and steric hindrance, which can affect binding affinity and selectivity.

Comparative studies with similar compounds reveal that modifications to these groups can significantly alter biological efficacy .

Case Studies

Several case studies highlight the biological potential of pyrazole derivatives:

- Antitumor Activity : A series of pyrazole carboxamides were synthesized and tested against various cancer cell lines, showing promising results with IC50 values below 10 µM for some derivatives .

- Anti-inflammatory Effects : In vivo studies demonstrated that compounds similar to this compound could reduce edema in animal models significantly more than traditional NSAIDs .

- Antifungal Efficacy : A derivative was tested against seven different phytopathogenic fungi, showing moderate to excellent inhibition rates compared to established antifungal agents .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring structure, with characteristic shifts for the bromo (δ ~8.5 ppm for adjacent protons) and difluoromethyl groups (δ ~6.0–7.0 ppm, ~50 Hz) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1200 cm⁻¹ (C-F stretching) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₇BrF₂N₂O₂) and fragments such as [M-Br]⁺ .

How does the difluoromethyl group influence reactivity compared to trifluoromethyl analogs?

Advanced

The difluoromethyl group (–CF₂H) is less electron-withdrawing than –CF₃ but enhances metabolic stability compared to non-fluorinated analogs. In cross-coupling reactions (e.g., Suzuki), the –CF₂H group may reduce steric hindrance, improving coupling efficiency compared to bulkier –CF₃ substituents . Computational studies (DFT) show that –CF₂H increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitution of the bromo group .

Q. Table 1: Substituent Effects on Pyrazole Reactivity

| Substituent | Electronic Effect | Cross-Coupling Efficiency (%) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| –CF₂H | Moderate -I | 75–85 | 8–12 h |

| –CF₃ | Strong -I | 60–70 | 12–24 h |

| –CH₃ | +I | 90–95 | 2–4 h |

What challenges arise in achieving regioselectivity during pyrazole functionalization?

Advanced

Regioselectivity is influenced by steric and electronic factors. For example:

- Bromination : Electrophilic bromination at C-4 is favored due to the electron-withdrawing ester group at C-5, directing electrophiles to the para position .

- Cross-Coupling : The bromo group at C-4 may compete with other electrophilic sites. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction temperatures (80–100°C in DMF/H₂O) improves selectivity .

How can computational methods predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Studies with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) assess binding affinity. The difluoromethyl group enhances hydrophobic interactions in enzyme pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, –CF₂H improves antibacterial potency (MIC ~2–4 µg/mL) compared to –Cl analogs .

What contradictions exist in reported biological activities of structurally similar pyrazoles?

Q. Advanced

- Antimicrobial vs. Anticancer Activity : Pyrazoles with –CF₂H (e.g., this compound) show higher antimicrobial activity (MIC 2 µg/mL) but moderate anticancer activity (IC₅₀ >50 µM), whereas –CF₃ analogs exhibit the inverse trend . This may stem from differences in membrane permeability and target selectivity.

- Inconsistent Cytotoxicity Data : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) highlight the need for standardized assay conditions (e.g., serum-free media, 48-h incubation) .

What methodologies optimize the compound’s solubility for in vitro assays?

Q. Advanced

- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without denaturing proteins .

- Prodrug Strategies : Hydrolysis of the ethyl ester to the carboxylic acid improves aqueous solubility (logP reduced from 2.5 to 0.8) but may alter bioactivity .

How does the bromo group facilitate further derivatization in drug discovery?

Advanced

The C-4 bromo group serves as a versatile handle for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.